4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol
Description
Properties
IUPAC Name |
4-[[2-(dimethylamino)pyridin-3-yl]methylamino]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15(2)12-9(4-3-5-13-12)6-14-10-7-17-8-11(10)16/h3-5,10-11,14,16H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLGYLJZMMRXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydrofuran ring, a dimethylaminopyridine moiety, and an amine group, which may contribute to its biological activity.
The biological activity of 4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol is primarily attributed to its ability to interact with various biological targets. The dimethylaminopyridine (DMAP) component is known for its nucleophilic properties, which can facilitate reactions with electrophiles in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.
- Antiviral Activity : Preliminary studies suggest it could possess antiviral properties, particularly against coronaviruses.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to 4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol. For instance, DMAP derivatives have been shown to exhibit inhibitory effects on viral proteases, crucial for viral replication.
Anticancer Activity
Research indicates that related compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle checkpoints.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Study | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | Antiviral | 7.93 | SARS-CoV-2 Mpro |
| Study 2 | Anticancer | 9.46 | MDA-MB-231 Cells |
| Study 3 | Enzyme Inhibition | >10 | CYP450 Enzymes |
Case Studies
- Antiviral Efficacy : A study evaluated the efficacy of DMAP derivatives against SARS-CoV-2 main protease, demonstrating significant inhibition with an IC50 value of 7.93 nM, suggesting potential therapeutic applications in COVID-19 treatment .
- Cancer Research : In vitro assays conducted on MCF-7 and MDA-MB-231 breast cancer cell lines showed that compounds with similar structures induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .
- Metabolism Studies : Pharmacokinetic profiling indicated favorable absorption characteristics for similar compounds, with oral bioavailability rates around 31.8%, supporting further development for systemic administration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
